
4-(Benzyloxy)-5-methoxyindole-3-acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Benzyloxy)-5-methoxyindole-3-acetonitrile is an organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a benzyloxy group at the 4-position, a methoxy group at the 5-position, and an acetonitrile group at the 3-position of the indole ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-5-methoxyindole-3-acetonitrile typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced through a nucleophilic substitution reaction, where a suitable benzyloxy halide reacts with the indole derivative.
Methoxylation: The methoxy group can be introduced via methylation using reagents like dimethyl sulfate or methyl iodide.
Acetonitrile Group Addition: The acetonitrile group can be introduced through a cyanation reaction, where a suitable nitrile source reacts with the indole derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
4-(Benzyloxy)-5-methoxyindole-3-acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halides, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
科学研究应用
4-(Benzyloxy)-5-methoxyindole-3-acetonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(Benzyloxy)-5-methoxyindole-3-acetonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes, receptors, and signaling pathways. For example, it may inhibit specific enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist.
相似化合物的比较
Similar Compounds
4-(Benzyloxy)-2-hydroxybenzaldehyde: Similar structure with a hydroxy group instead of a methoxy group.
4-(Benzyloxy)phenol: Lacks the indole core but has a similar benzyloxy group.
5-Methoxyindole-3-acetonitrile: Similar structure but lacks the benzyloxy group.
Uniqueness
4-(Benzyloxy)-5-methoxyindole-3-acetonitrile is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both benzyloxy and methoxy groups on the indole core can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
属性
分子式 |
C18H16N2O2 |
|---|---|
分子量 |
292.3 g/mol |
IUPAC 名称 |
2-(5-methoxy-4-phenylmethoxy-1H-indol-3-yl)acetonitrile |
InChI |
InChI=1S/C18H16N2O2/c1-21-16-8-7-15-17(14(9-10-19)11-20-15)18(16)22-12-13-5-3-2-4-6-13/h2-8,11,20H,9,12H2,1H3 |
InChI 键 |
ILAZJTLKWNFJCU-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C2=C(C=C1)NC=C2CC#N)OCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



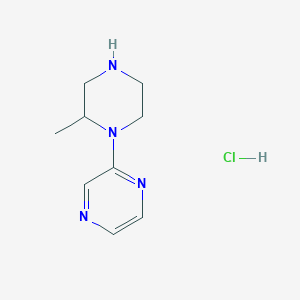
![1-[2-(Piperazin-1-yl)pyrimidin-5-yl]ethan-1-one hydrochloride](/img/structure/B11718310.png)
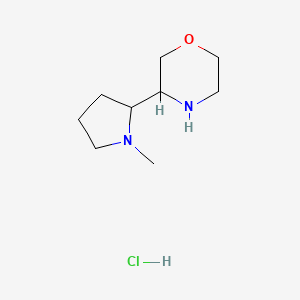
![[(1R,5R)-bicyclo[3.1.0]hexan-3-yl]methanol](/img/structure/B11718317.png)
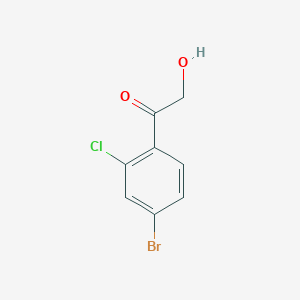

![N,N-dimethyl-N'-(2,2,2-trichloro-1-{[(2,4-dimethylanilino)carbothioyl]amino}ethyl)urea](/img/structure/B11718342.png)
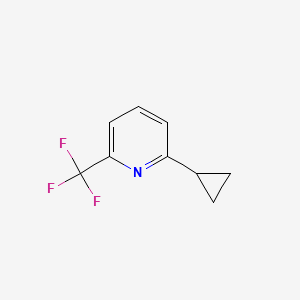
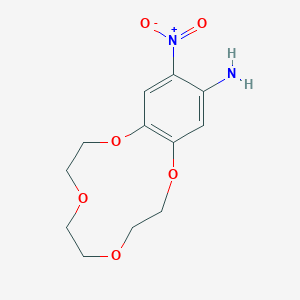



![(S)-2-[4-[[(Trifluoromethyl)sulfonyl]oxy]phenyl]propanoic Acid](/img/structure/B11718378.png)
